8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
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Overview
Description
8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione is a complex organic compound known for its significant role in medicinal chemistry. It is a derivative of purine and quinazoline, which are structures commonly found in various biologically active molecules. This compound is particularly noted for its potential therapeutic applications, especially in the treatment of type 2 diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione involves multiple steps. One common method includes the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate and acetone . This intermediate is then reacted with (3R)-3-aminopiperidine and 4-methylquinazoline to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and quinazoline moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The molecular targets include the active site of DPP-4, where the compound binds and prevents the enzyme from interacting with its natural substrates .
Comparison with Similar Compounds
Similar Compounds
Linagliptin: Another DPP-4 inhibitor with a similar structure but different substituents on the purine and quinazoline rings.
Sitagliptin: A DPP-4 inhibitor with a different core structure but similar pharmacological effects.
Vildagliptin: Another DPP-4 inhibitor with a distinct structure but comparable therapeutic applications.
Uniqueness
8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione is unique due to its specific combination of purine and quinazoline structures, which confer distinct pharmacokinetic and pharmacodynamic properties. Its high selectivity for DPP-4 and favorable metabolic profile make it a promising candidate for further development .
Properties
Molecular Formula |
C22H26N8O2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H26N8O2/c1-13-15-8-4-5-9-16(15)25-17(24-13)12-30-20(31)18-19(28(3)22(30)32)26-21(27(18)2)29-10-6-7-14(23)11-29/h4-5,8-9,14H,6-7,10-12,23H2,1-3H3/t14-/m1/s1 |
InChI Key |
IQLUHPBHOFYRAO-CQSZACIVSA-N |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4C)N5CCC[C@H](C5)N)N(C3=O)C |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4C)N5CCCC(C5)N)N(C3=O)C |
Origin of Product |
United States |
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